2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Description
2-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group and a propargyl (prop-2-yn-1-yl) moiety at positions 4 and 1, respectively. The pyrazole ring is further conjugated to a pyrazine ring at position 2. This structure combines nitrogen-rich heterocycles, which are prevalent in pharmaceuticals and agrochemicals due to their diverse reactivity and bioactivity .
Pyrazole derivatives are synthesized via cyclization reactions involving hydrazines and diketones or their equivalents, as noted in hydrazine-based syntheses (e.g., Scheme 31 in ).
Properties
IUPAC Name |
2-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-2-5-16-8-9(6-12)11(15-16)10-7-13-3-4-14-10/h1,3-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYZKSCHSZLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight: 232.67 g/mol
- Chemical Formula: C11H9ClN4
- CAS Number: 2091104-86-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions, which can modify target proteins or enzymes.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Anticancer Potential
Recent investigations have explored the anticancer activity of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving caspase activation pathways being particularly noteworthy.
Research Findings
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of similar pyrazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL, showcasing their potential as antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, supporting its role in modulating immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (CAS 2091565-39-6)
- Structural Difference : Bromine replaces chlorine in the methyl substituent.
- Molecular Weight : 256.69 g/mol (vs. ~256.67 g/mol for the chloro analog).
- Reactivity : Bromine’s higher atomic weight and polarizability make it a better leaving group, enhancing nucleophilic substitution (SN2) reactivity compared to chlorine.
- Physical Properties :
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
Pyrazole-Pyrazine Hybrids
Pyrazine, 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl] (CAS 956756-16-4)
- Structural Difference : Chlorophenyl replaces chloromethyl and propargyl groups.
- Molecular Weight : 256.69 g/mol (identical to the bromo analog).
- Electronic Effects : The electron-withdrawing chlorophenyl group may reduce pyrazole’s basicity compared to the electron-donating propargyl group in the target compound.
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine
- Structural Complexity : Incorporates piperazine and imidazopyridine rings.
Substituent Effects on Bioactivity
- Chloromethyl vs. Hydrazine Derivatives: Compounds like (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one (–11) exhibit antioxidant and MAO-B inhibitory activities. The chloromethyl group in the target compound may confer distinct bioactivity by enabling covalent binding to biological targets.
- Propargyl Moiety : The propargyl group’s alkyne functionality allows for Huisgen cycloaddition (click chemistry), a feature absent in analogs like 2-(4-methyl-1-piperazinyl)-3-{(Z)-[...]}-4H-pyrido[1,2-a]pyrimidin-4-one ().
Research Implications
- Medicinal Chemistry : The target compound’s chloromethyl and propargyl groups offer dual functionalization sites for drug discovery, contrasting with bromo analogs’ preferential use in radiopharmaceuticals.
- Material Science : Pyrazine’s aromaticity and nitrogen content could enhance electronic properties in coordination polymers, differing from sulfonyl-containing analogs.
This analysis underscores the importance of substituent choice in tuning physicochemical and biological properties, positioning 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine as a versatile intermediate for further functionalization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
